1S/C9H10FNO/c10-8-3-1-2-4-9(8)12-7-5-11-6-7/h1-4,7,11H,5-6H2
. This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. 3-(2-Fluorophenoxy)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered heterocycles containing nitrogen. This compound is characterized by the presence of a fluorophenyl group, which can influence its chemical properties and biological activities. Azetidines are significant in medicinal chemistry due to their structural versatility and potential therapeutic applications.
The compound can be sourced from various chemical databases, including PubChem, where it is cataloged with specific identifiers and structural information. The synthesis and applications of azetidines have been explored in multiple scientific studies, highlighting their importance in organic synthesis and drug development.
3-(2-Fluorophenoxy)azetidine is classified as a heterocyclic compound due to the presence of nitrogen in its ring structure. It is also categorized under fluorinated compounds because of the fluorine atom attached to the phenyl group. This classification is essential for understanding its reactivity and potential applications.
The synthesis of 3-(2-Fluorophenoxy)azetidine can be approached through several methods. One notable method involves the La(OTf)3-catalyzed intramolecular aminolysis of epoxides, which has been shown to yield azetidines efficiently. This method leverages the catalytic properties of lanthanum triflate to facilitate the formation of the azetidine ring from appropriate precursors, such as cis-3,4-epoxy amines .
In a typical reaction setup, a solution of cis-3,4-epoxy amine is treated with La(OTf)3 in an appropriate solvent (e.g., dichloroethane) at elevated temperatures. The reaction conditions are optimized to ensure high yields while maintaining selectivity for the desired azetidine product . The process may also involve purification steps such as column chromatography to isolate the final compound.
The molecular weight of 3-(2-Fluorophenoxy)azetidine is approximately 187.64 g/mol. Its structural features contribute to its unique chemical behavior and potential interactions with biological targets.
3-(2-Fluorophenoxy)azetidine can participate in various chemical reactions typical for azetidines. These include ring-opening reactions, which can lead to functionalized derivatives useful in organic synthesis. Additionally, it may undergo nucleophilic substitutions and additions due to the presence of reactive sites on its structure .
Azetidines are known for their ability to undergo transformations such as ring expansion or functionalization through nucleophilic attack on electrophilic centers within or adjacent to the ring structure. These reactions are valuable for synthesizing complex molecules in medicinal chemistry .
The mechanism of action for compounds like 3-(2-Fluorophenoxy)azetidine often involves interactions at biological targets such as enzymes or receptors. The presence of the fluorophenyl group can enhance lipophilicity and binding affinity, potentially leading to increased biological activity.
Research indicates that azetidines may exhibit diverse pharmacological activities, including antimicrobial and anticancer effects. The specific mechanism can vary based on the target protein or pathway involved .
3-(2-Fluorophenoxy)azetidine typically appears as a solid powder at room temperature. Its physical state can influence its handling and application in laboratory settings.
The chemical properties include:
These properties make it suitable for various synthetic applications in organic chemistry .
3-(2-Fluorophenoxy)azetidine serves as an important building block in organic synthesis and medicinal chemistry. Its structural characteristics allow it to be utilized in:
This compound's versatility underscores its significance in advancing chemical research and developing new therapeutic strategies.
Diversity-Oriented Synthesis (DOS) enables efficient exploration of chemical space around azetidine cores, facilitating access to structurally complex derivatives like 3-(2-fluorophenoxy)azetidine. A prominent DOS pathway starts with N-allyl amino diols (e.g., 1a/1b), which undergo a four-step sequence to generate trisubstituted azetidine precursors:
Functional group pairing reactions then introduce skeletal diversity. For example:
Table 1: Key DOS Intermediates for Azetidine Diversification
Intermediate | Key Transformation | Products | Yield (%) | Molecular Weight (g/mol) |
---|---|---|---|---|
4a/4b | Benzylic chlorination | Azetidine precursors | 65–71 | ~300–350 |
5a–d | LiHMDS/KHMDS cyclization | 2-Cyano azetidines | 53–91 | 167–185 |
6a–d | DIBAL reduction/nosylation | Nosyl-protected amines | 71–91 | ~400–450 |
11a–d | Ring-closing metathesis | 8-Membered fused azetidines | 65–76 | ~450–500 |
These routes enable incorporation of fluorophenoxy groups through nucleophilic displacement of aryl halides or phenol coupling [3].
Solid-phase synthesis streamlines production of spirocyclic azetidine libraries. The methodology leverages in-situ generated anions from 2-cyano azetidines (5a/5b), trapped with formaldehyde equivalents like benzotriazolylmethanol:
Unexpected ring expansion occurs with trans-configured systems: Boc-protected azetidine 17 undergoes alkylation/tosylation to 18, followed by cyclization to form [4.2.0]-spirocycles (19, 51% yield) instead of [3.3.0] systems. This rearrangement is attributed to nucleophilicity attenuation of the azetidine nitrogen [3]. A 1976-member library was synthesized using these solid-phase strategies, with fluorinated phenoxy groups introduced via late-stage SNAr or cross-coupling. Purification leveraged fluorous tags or solid-phase extraction [3] [6].
Table 2: Spirocyclic Azetidine Scaffolds via Solid-Phase Synthesis
Scaffold Type | Starting Material | Key Intermediate | Product | Ring System | Notes |
---|---|---|---|---|---|
Spiro[3.3]azetidine | 5a/5b (cis) | 13a | 15a | [3.3.0] | Direct cyclization |
Spiro[4.2.0]azetidine | 5c/5d (trans) | 18 | 19 | [4.2.0] | Ring expansion observed |
Trans-spirocycle | 17 (Boc-protected) | 18 | 15c | [3.3.0] | Requires Boc attenuation |
Stereoselective azetidinylation is critical for generating enantioenriched 3-(2-fluorophenoxy)azetidine. The cyclization of chloride precursors 4a/4b is stereodivergent:
The stereochemical outcome depends on the base (Li⁺ vs K⁺ counterions) and temperature, influencing the conformation of the enolate intermediate. Configurational stability is high (ΔGrot > 30 kcal/mol), with no racemization below 140°C. For 3-aryloxyazetidines, rotational barriers exceed 35 kcal/mol due to ortho-fluorine steric interactions, ensuring chiral integrity during functionalization [1] [3].
Table 3: Stereochemical Outcomes in Azetidine Cyclization
Linear Template | Base | Temperature | Product Ratio | Isolated Yield (%) | Major Isomer |
---|---|---|---|---|---|
4a (syn) | LiHMDS | −50°C | 5a:5b = 1.2:1 | 53 (5a), 40 (5b) | Epimeric mixture |
4b (anti) | LiHMDS | −50°C | 5c:5d = 15:1 | 85 (combined) | 5c |
4b (anti) | KHMDS | −78°C | 5c:5d = 1:20 | 91 (combined) | 5d |
Nucleophilic Aromatic Substitution (SNAr): Fluorophenols undergo efficient coupling with azetidine precursors under mild conditions. For example:
Radiolabeling Applications: ²⁸F-labeled azetidines are synthesized via SNAr:
Fluorous-Tag-Assisted Synthesis: A cleavable perfluoroalkyl tag (e.g., C₆F₁₃) introduced at the carbohydrate moiety enables rapid purification of azetidine-containing glycolipids via fluorous solid-phase extraction (F-SPE). This strategy accelerates library synthesis of analogs like fluorophenyl-modified α-galactosylceramides [5].
Table 4: Catalytic Methods for Phenoxy-Azetidine Coupling
Method | Catalyst/Base | Conditions | Reaction Time | Yield (%) | Application Example |
---|---|---|---|---|---|
SNAr | Cs₂CO₃ | DMSO, 25°C | 1 hour | 70–97 | 3-(2-Fluorophenoxy)azetidine |
Radiolabeling SNAr | K₂₂₂/Kryptofix | MeCN, 100°C | 20 min | >95 (RCY) | 2-[¹⁸F]F-A-85380 |
Fluorous-tag-assisted | None | F-SPE purification | <2 hours | 65–91 | α-GalCer analogs |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: